molecular formula C17H15Cl2NO3S B14418446 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid CAS No. 81078-19-5

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid

Cat. No.: B14418446
CAS No.: 81078-19-5
M. Wt: 384.3 g/mol
InChI Key: VWOFHGJCVWBTOE-UHFFFAOYSA-N
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Description

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid is a compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring

Preparation Methods

The synthesis of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves several steps. One common method includes the use of isocyanide reagents. For instance, tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate are employed in a one-pot annulation process to form the benzazepine structure . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various signaling pathways . This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine can be compared with other benzazepines and benzodiazepines. Similar compounds include:

The uniqueness of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine lies in its specific chemical structure and the potential for unique pharmacological effects.

Properties

CAS No.

81078-19-5

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid

InChI

InChI=1S/C16H11Cl2N.CH4O3S/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4)

InChI Key

VWOFHGJCVWBTOE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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